

A Technical Guide to the Fundamental Properties of the Bullvalene Hydrocarbon Cage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

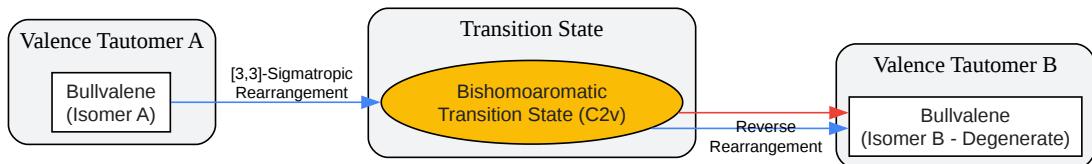
Compound Name: **Bullvalene**

Cat. No.: **B092710**

[Get Quote](#)

Abstract: **Bullvalene** ($C_{10}H_{10}$) is a remarkable hydrocarbon cage molecule renowned for its dynamic structural nature.^{[1][2]} It is a prototypical fluxional molecule, a class of compounds that undergo rapid, low-energy rearrangements, resulting in a constant interconversion between a vast number of valence tautomers.^[3] This behavior is dominated by a series of degenerate Cope rearrangements, which render all ten carbon and hydrogen atoms equivalent on the NMR timescale at room temperature.^{[1][4]} This technical guide provides an in-depth exploration of the core structural, spectroscopic, and thermodynamic properties of **bullvalene**. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its fundamental rearrangement process and experimental workflows. The unique "shapeshifting" characteristic of the **bullvalene** scaffold presents intriguing possibilities for its application as a dynamic structural unit in materials science and as a novel bioisostere in drug discovery.^{[5][6]}

Core Molecular Properties


Structure and Bonding

Bullvalene is a tricyclic hydrocarbon with the chemical formula $C_{10}H_{10}$.^[1] Its cage-like architecture is formed by the fusion of a single cyclopropane ring with three cyclohepta-1,4-diene rings.^{[1][7]} The molecule can be conceptualized as a cyclopropane platform with three vinylene arms joined at a single methine group.^[1] This specific arrangement is the key to its extraordinary dynamic behavior. At any given instant, the molecule exists as a static structure, but it possesses the ideal geometry to undergo rapid intramolecular rearrangements.

Fluxionality: The Degenerate Cope Rearrangement

The most defining characteristic of **bullvalene** is its fluxionality, driven by a continuous series of degenerate Cope rearrangements.^[8] The Cope rearrangement is a [9][9]-sigmatropic rearrangement involving a 1,5-diene system.^[8] In the **bullvalene** structure, numerous 1,5-diene moieties are present, allowing for constant, rapid bond-breaking and bond-forming processes.

This perpetual rearrangement leads to a staggering number of possible valence tautomers. For an unsubstituted **bullvalene** molecule with ten distinguishable positions and a threefold axis of symmetry, there are 1,209,600 possible interconvertible degenerate isomers (calculated as $10!/3$).^{[1][3][10]} The transition state for this rearrangement is believed to be a bishomoaromatic structure.^[11]

[Click to download full resolution via product page](#)

Caption: The degenerate Cope rearrangement in **bullvalene**.

Spectroscopic Signature

The fluxional nature of **bullvalene** is most clearly demonstrated by variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.^[12]

- At High Temperatures (e.g., above 100 °C), the Cope rearrangement is so rapid that the NMR spectrometer detects only a time-averaged environment for all protons and carbons. This results in a single, sharp peak in the ¹H NMR spectrum (around 5.76 ppm) and the ¹³C

NMR spectrum, indicating that all atoms are chemically equivalent on the NMR timescale.[\[1\]](#) [\[3\]](#)[\[4\]](#)

- At Room Temperature, the rate of rearrangement is comparable to the NMR frequency separation, leading to a broad, featureless "hump" in the spectrum.[\[4\]](#)
- At Low Temperatures (e.g., -60 °C), the rearrangement slows sufficiently for the distinct proton environments of a single valence tautomer to be resolved. This results in a complex spectrum with multiple signals (typically four can be distinguished), confirming the static, non-symmetrical structure of an individual isomer.[\[1\]](#)

Quantitative Data

The fundamental properties of **bullvalene** have been quantified through various experimental and computational methods.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Chemical Formula	$C_{10}H_{10}$	[1]
Molar Mass	130.19 g/mol	[1] [4]
Appearance	Crystalline Solid	[4]

| Melting Point | 96 °C |[\[1\]](#)[\[4\]](#) |

Table 2: Temperature-Dependent 1H NMR Spectroscopic Data

Temperature	Chemical Shift (δ)	Appearance	Reference(s)
High Temp. (~100 °C)	~5.76 ppm (averaged)	Sharp singlet	[1] [4]
Room Temp.	5.76 ppm	Broad hump	[1] [4]

| Low Temp. (-60 °C) | Multiple distinct signals | Complex pattern |[\[1\]](#) |

Table 3: Kinetic and Thermodynamic Data for Cope Rearrangement

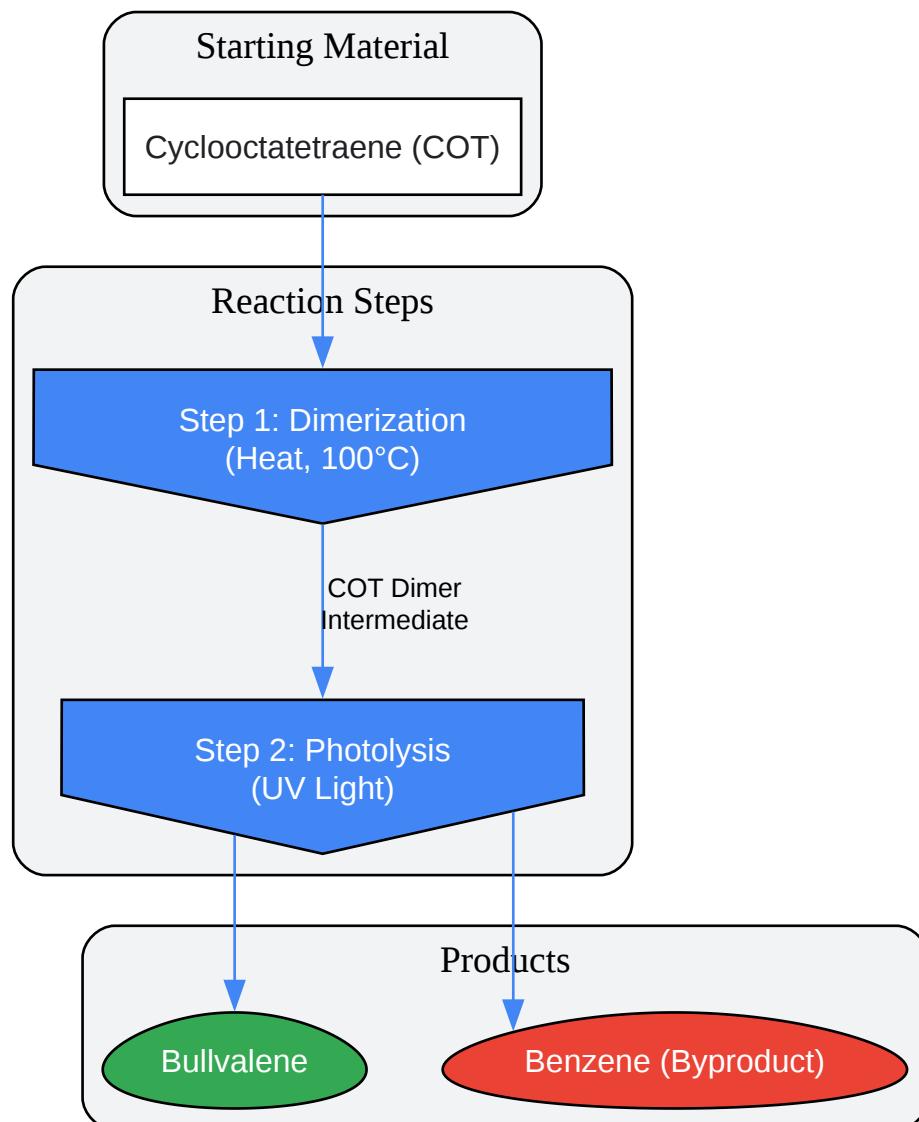
Parameter	Value	Method	Reference(s)
Activation Energy (Ea)	~11 kcal/mol	Experimental	[13]
Activation Energy (Ea)	~49 kJ/mol (~11.7 kcal/mol)	Computational (CBS-QB3)	[11]

| Activation Enthalpy (ΔH^\ddagger) | 4.8–5.2 kcal/mol (for **Semibullvalene**) | Experimental | [14] |

Table 4: Computed Structural Parameters (PBE0/6-311+G(d))

State	Bond	Bond Length (Å)	Reference(s)
Ground State (GS)	C-C (cyclopropane)	~1.52 Å	[15]
Ground State (GS)	C=C (vinyl)	~1.34 Å	[15]

| Transition State (TS) | C-C (forming/breaking) | ~2.16 Å | [15] |


Key Experimental Protocols

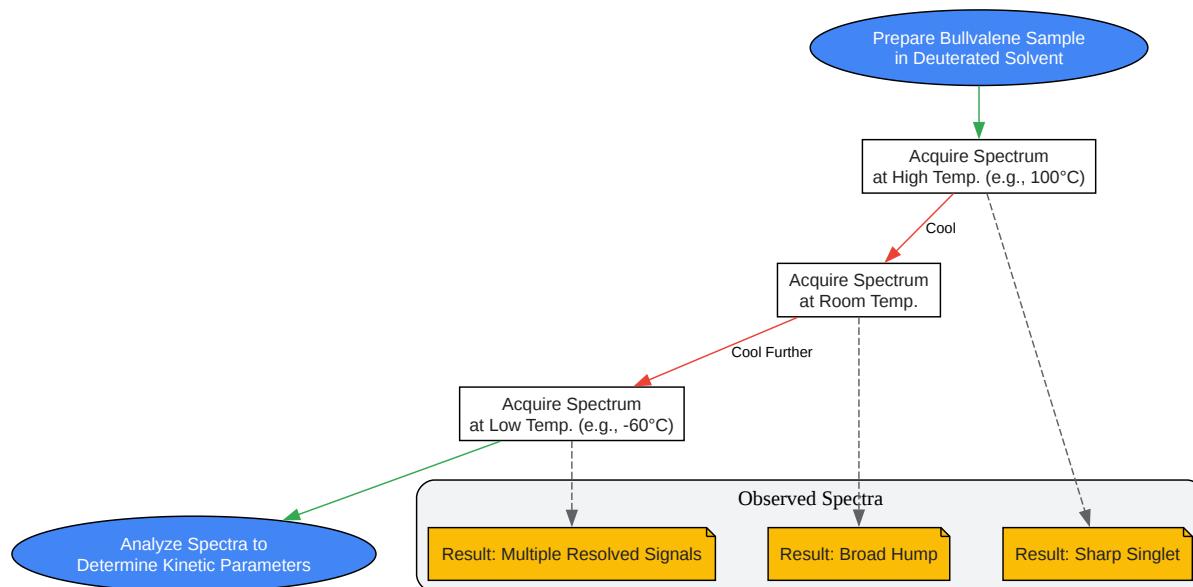
Synthesis of Bullvalene (Schröder, 1963)

The first synthesis of **bullvalene** was reported by Gerhard Schröder in 1963. It was achieved via the photolysis of a cyclooctatetraene (COT) dimer.[3][4]

Methodology:

- Dimerization: Cyclooctatetraene is heated to 100 °C, inducing a dimerization reaction to form a cage-like dimer intermediate.[3]
- Photolysis: The resulting dimer is subjected to ultraviolet (UV) irradiation. This photochemical reaction causes a rearrangement and fragmentation, yielding **bullvalene** and benzene as a byproduct.[1][3] The overall yield for this process is low (around 6%).[3]

[Click to download full resolution via product page](#)


Caption: Workflow for the first synthesis of **bullvalene** by Schröder.

Characterization by Variable-Temperature NMR (VT-NMR)

VT-NMR is the quintessential technique for studying the fluxional behavior of **bullvalene**.

Methodology:

- Sample Preparation: A solution of purified **bullvalene** is prepared in a suitable deuterated solvent (e.g., CD_2Cl_2 , toluene- d_8) in an NMR tube. The solvent must have a wide liquid temperature range.
- High-Temperature Spectrum: The sample is heated inside the NMR spectrometer to a high temperature (e.g., 100-120 °C). A ^1H NMR spectrum is acquired, which should show a single, sharp singlet.
- Ambient and Intermediate Spectra: The temperature is gradually lowered, and spectra are recorded at several intervals, including room temperature. The transition from a sharp peak to a broad hump will be observed.
- Low-Temperature Spectrum: The sample is cooled to a very low temperature (e.g., -60 °C or lower) until the spectrum resolves into a complex pattern of multiple, sharp signals.
- Data Analysis: The coalescence temperature (where distinct peaks merge into a broad one) and line-shape analysis can be used to calculate the activation energy (E_a) for the Cope rearrangement, providing quantitative data on the molecule's dynamics.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for VT-NMR analysis of **bullvalene**.

Applications in Research and Drug Development

The unique dynamic properties of the **bullvalene** cage are not merely a chemical curiosity. This "shapeshifting" behavior offers novel opportunities in materials science and medicinal chemistry.

- Dynamic Materials: Substituted **bullvalenes** have been incorporated into polymers and other materials to create dynamic systems.^[13] Their ability to constantly change shape introduces

a unique form of structural flexibility, which can be used to modulate material properties like rigidity and thermal response.[2][13]

- Drug Development: In drug discovery, exploring a wide range of three-dimensional shapes is crucial for effective binding to biological targets. The **bullvalene** scaffold acts as a dynamic covalent library contained within a single molecule.[6][16] By attaching functional groups, the molecule can reversibly access numerous distinct 3D shapes and substituent orientations.[5] This makes it a compelling bioisostere to replace traditional, static ring systems, potentially enabling a single compound to adapt and bind to a target with high affinity.[6][17] Computational tools have been developed to predict and analyze the diverse shapes accessible to substituted **bullvalenes**.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bullvalene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. acs.org [acs.org]
- 5. A guide to bullvalene stereodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Bullvalene | PPTX [slideshare.net]
- 8. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Analysis of Substituted Bullvalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the kinetics and molecular mechanism of the degenerate Cope rearrangement of bullvalene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. alchetron.com [alchetron.com]

- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. A guide to bullvalene stereodynamics - Chemical Science (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Fundamental Properties of the Bullvalene Hydrocarbon Cage]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092710#fundamental-properties-of-the-bullvalene-hydrocarbon-cage>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com